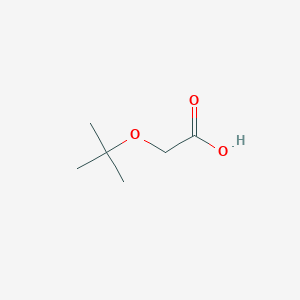

2-(Tert-butoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLILHPGWSURBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375469 | |

| Record name | tert-butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-32-0 | |

| Record name | tert-butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Tert-butoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butoxy)acetic acid, also known as tert-butoxyacetic acid, is a valuable carboxylic acid derivative widely utilized in organic synthesis and medicinal chemistry. Its structural features—a carboxylic acid functional group masked by a sterically hindered tert-butyl ether—make it a versatile building block and synthetic intermediate. The tert-butoxy group serves as a robust acid-labile protecting group, stable under a variety of reaction conditions yet readily removable under mild acidic treatment. This property is crucial in multi-step syntheses of complex molecules, including pharmaceuticals, modified peptides, and enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. Its core properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]acetic acid | [2] |

| Synonyms | tert-Butoxyacetic acid, O-tert-Butyl-glycollic acid | [3] |

| CAS Number | 13211-32-0 | [4] |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [2] |

| InChIKey | HQLILHPGWSURBT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OCC(=O)O | [5] |

Physical Properties

| Property | Value | Reference(s) |

| Physical Form | Colorless to yellow liquid or low-melting solid | |

| Melting Point | -5 °C | [6] |

| Boiling Point | 222.3 °C at 760 mmHg; 104-106 °C at 12 Torr | [3][6] |

| Density | ~1.027 g/cm³ (Predicted) | [3] |

| pKa | 3.55 ± 0.10 (Predicted) | [3][5] |

| Flash Point | 88.5 ± 13.3 °C | [6] |

Solubility

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Data and Interpretation | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.267 (s, 1H, -COOH), 4.029 (s, 2H, -O-CH₂-), 1.271 (s, 9H, -C(CH₃)₃) | [3] |

| ¹³C NMR | Predicted shifts: ~175 ppm (C=O), ~75 ppm (-O-C (CH₃)₃), ~65 ppm (-O-CH₂-), ~28 ppm (-C(CH₃ )₃). The exact shifts may vary depending on the solvent. | N/A |

| Infrared (IR) | Expected characteristic peaks: A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a strong C=O stretch around 1700-1750 cm⁻¹, and C-O stretching vibrations for the ether linkage around 1100-1200 cm⁻¹. | [7] |

| Mass Spec (MS) | Expected fragmentation: The molecular ion peak (M⁺) at m/z 132. The base peak is often the result of the loss of the tert-butyl group, leading to a fragment at m/z 57 ([C₄H₉]⁺). Another significant fragmentation pathway involves the loss of the carboxymethyl group. | N/A |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the tert-butyl ether.

Role as a Protected Carboxylic Acid

The primary utility of this molecule lies in the tert-butoxy group acting as a robust protecting group for the acetic acid moiety.[1] This allows for synthetic manipulations at other sites of a larger molecule without interference from the acidic proton or the nucleophilic carboxylate.

Acid-Catalyzed Deprotection

The tert-butyl ether linkage is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the deprotected glycolic acid derivative and isobutylene. This deprotection is a key step in the final stages of a synthetic sequence.

Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ether.

Applications in Drug Development and Bioconjugation

This compound and its derivatives are important building blocks in medicinal chemistry. They are used in the synthesis of complex active pharmaceutical ingredients (APIs) and as linkers in bioconjugation technologies.[1]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various compounds, including cephalosporin derivatives, which are a class of broad-spectrum antibiotics.

-

Linker Technology: In the development of Proteolysis Targeting Chimeras (PROTACs), derivatives of this compound can be used as part of the linker that connects a protein-targeting ligand to an E3 ligase-recruiting ligand.[8] The defined length and chemical properties of the linker are critical for the efficacy of the PROTAC.

Caption: Conceptual use of this compound in linker synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful use of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from potassium tert-butoxide and bromoacetic acid.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 mL of toluene under a nitrogen atmosphere.

-

Addition of Reactant: Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 mL of toluene. Add this solution dropwise to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours.

-

Work-up: After cooling the mixture to room temperature, add 100 mL of water and separate the layers. Wash the aqueous layer with diethyl ether (2 x 50 mL).

-

Acidification: Acidify the aqueous layer to pH 1 using concentrated hydrochloric acid.

-

Extraction and Drying: Extract the resulting mixture with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with a saturated sodium chloride solution (1 x 75 mL), and dry over magnesium sulfate.

-

Isolation: Concentrate the dried organic solution in vacuo to yield the product as a yellow oil (yield: 27.3 g).[3]

Deprotection Protocol using Trifluoroacetic Acid (TFA)

This is a general procedure for the removal of the tert-butoxy protecting group.

Methodology:

-

Dissolution: Dissolve the this compound-containing substrate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Work-up: The crude product can be purified by precipitation (dissolving the residue in a minimal amount of a solvent like DCM and adding a non-polar solvent like cold hexane) or by a standard aqueous work-up to neutralize the remaining acid, followed by extraction.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment.

| Hazard Class | GHS Classification |

| Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive list. Always consult the material safety data sheet (MSDS) before handling.[2][6]

Conclusion

This compound is a fundamentally important reagent for chemists in both academic and industrial research, particularly those in drug discovery. Its properties as a stable, yet easily deprotected, carboxylic acid make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]

- 4. This compound | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. TERT-BUTOXY ACETIC ACID CAS#: 13211-32-0 [m.chemicalbook.com]

- 6. This compound | 13211-32-0 [sigmaaldrich.com]

- 7. TERT-BUTOXY ACETIC ACID(13211-32-0) IR Spectrum [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(tert-butoxy)acetic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, enabling selective reactions at other molecular sites. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for clarity.

Core Synthesis Routes

The synthesis of this compound is predominantly achieved through variations of the Williamson ether synthesis, which involves the formation of an ether from an organohalide and an alkoxide. The key strategies involve the reaction of a haloacetic acid with a tert-butoxide source or the reaction of an ester of a haloacetic acid followed by hydrolysis.

Route 1: Williamson Ether Synthesis from a Haloacetic Acid and Potassium Tert-butoxide

This is a widely utilized and straightforward method for preparing this compound. It involves the reaction of a haloacetic acid, such as bromoacetic acid or chloroacetic acid, with potassium tert-butoxide. The alkoxide acts as a nucleophile, displacing the halide to form the ether linkage.

Reaction Scheme:

An In-depth Technical Guide to (Tert-butoxy)acetic Acid (CAS Number: 13211-32-0)

For Researchers, Scientists, and Drug Development Professionals

(Tert-butoxy)acetic acid, a valuable carboxylic acid derivative, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group, make it an indispensable tool for the temporary protection of carboxylic acid functionalities. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

(Tert-butoxy)acetic acid is a liquid at room temperature with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 13211-32-0 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 2-(tert-butoxy)acetic acid | [1] |

| Synonyms | (tert-Butoxy)ethanoic acid, O-tert-Butyl-glycolic acid | |

| Appearance | Colorless to yellow to brown liquid or low-melting solid | [2] |

| Boiling Point | 222.3 °C at 760 mmHg | [3] |

| Melting Point | -5 °C | [3] |

| Density | ~1.027 g/cm³ (Predicted) | [4] |

| pKa | 3.55 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of (tert-butoxy)acetic acid in CDCl₃ would be expected to show the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.27 | Singlet | 9H | -(CH₃)₃ |

| ~4.03 | Singlet | 2H | -O-CH₂- |

| ~7.27 | Singlet (broad) | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton is variable and depends on concentration and solvent.

Synthesis of (Tert-butoxy)acetic Acid

A common and effective method for the synthesis of (tert-butoxy)acetic acid involves the Williamson ether synthesis, reacting a salt of tert-butanol with a haloacetic acid.

Experimental Protocol: Synthesis from Bromoacetic Acid

Materials:

-

Potassium tert-butoxide

-

Bromoacetic acid

-

Toluene

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.

-

Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene and add it dropwise to the flask.

-

Heat the mixture at reflux for 24 hours.

-

After cooling the mixture to room temperature, add 100 ml of water and separate the layers.

-

Wash the aqueous layer with diethyl ether (2 x 50 ml).

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

-

Extract the resulting mixture with diethyl ether (3 x 100 ml).

-

Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml).

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil.

References

An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butoxy)acetic acid, a key building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and includes essential safety and handling information.

Core Properties and Data

This compound, also known as tert-butoxyacetic acid, is a carboxylic acid featuring a bulky tert-butyl ether group. This structure imparts unique solubility characteristics and makes it a valuable intermediate for introducing a protected acetic acid moiety in complex molecular architectures.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| CAS Number | 13211-32-0 | [3][4] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]acetic acid | [2] |

| Melting Point | -5 °C | |

| Boiling Point | 222.3 °C at 760 mmHg | |

| Density | ~1.0 g/cm³ (Predicted) | [4] |

| pKa | 3.55 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless to yellow to brown liquid or low-melting solid | [5] |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While comprehensive spectral data is best obtained experimentally, the following ¹H NMR data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 7.267 (s, 1H), 4.029 (s, 2H), 1.271 (s, 9H).[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. Below are two detailed experimental protocols.

Protocol 1: Synthesis from Chloroacetic Acid and Potassium Tert-butoxide

This protocol details the reaction between chloroacetic acid and potassium tert-butoxide in the presence of tert-butanol.

Experimental Procedure:

-

To a suspension of potassium tert-butoxide (262 g, 2335 mmol) in tert-butanol (1300 mL), slowly add chloroacetic acid (100 g, 1058.2 mmol) dropwise at a temperature of 30-50 °C.

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours.

-

After the reaction is complete, cool the mixture to 30-45 °C and add water (200 mL).

-

Concentrate the mixture under reduced pressure.

-

Add water (800 mL) to the residue at 20-35 °C and wash with methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous phase to 1.5-3.0 using a 4N sulfuric acid solution.

-

Extract the product with MTBE.

-

Wash the organic phase with an aqueous sodium chloride solution.

-

Concentrate the organic phase under reduced pressure to yield this compound as a liquid.[3]

Protocol 2: Synthesis from n-Butyl 2-tert-butoxyacetate

This alternative method involves the hydrolysis of an ester precursor.

Experimental Procedure:

-

To a 100 mL 50:50 (v/v) solution of methanol and water containing potassium carbonate (14.35 g), add n-butyl 2-tert-butoxyacetate (6.50 g, 0.0346 mol).

-

Heat the mixture at reflux for 17 hours.

-

Remove the volatile components using a flash evaporator.

-

Cool the remaining solution to approximately 0 °C and acidify to a pH of 3-4 with cold 50% aqueous hydrogen chloride.

-

Extract the product with ether.

-

Wash the ether extract with brine and dry over magnesium sulfate.

-

Concentrate the solution in vacuo to yield the final product as a yellow liquid.

Reaction Mechanism and Workflow

The synthesis of this compound from chloroacetic acid and a tert-butoxide source is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism.

Caption: Williamson Ether Synthesis of this compound.

The workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The tert-butyl group acts as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions. This allows for selective reactions at other sites of a molecule.

Its applications are notable in:

-

Medicinal Chemistry: It is used in the synthesis of modified peptides and amino acid analogs. The introduction of the tert-butoxyacetic acid moiety can modulate the steric and electronic properties of a molecule, potentially influencing its solubility, metabolic stability, and binding affinity to biological targets.[1]

-

Prodrug Synthesis: The unique properties of this compound make it suitable for use in the development of prodrugs.[1]

-

Linker Systems: It is employed in the creation of linker systems for applications in chemical biology and drug discovery.[1]

-

Materials Science: Researchers utilize this compound for the surface functionalization of nanomaterials and in the synthesis of specialized polymers.[1]

A related compound, 2-(tert-Butylamino)acetic acid hydrochloride, is a known intermediate in the synthesis of Tigecycline, a broad-spectrum antibiotic.[1]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Statements:

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-(tert-Butylamino)acetic Acid Hydrochloride CAS 6939-23-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]

- 4. This compound | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 13211-32-0 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butoxy)acetic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound, a valuable protected carboxylic acid derivative, is recognized for its utility as a synthetic intermediate. Its IUPAC name is 2-[(2-methylpropan-2-yl)oxy]acetic acid [1][2]. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, which can be removed under mild acidic conditions. This allows for selective reactions at other molecular sites[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]acetic acid | [1][2] |

| CAS Number | 13211-32-0 | [1][4] |

| Molecular Formula | C₆H₁₂O₃ | [1][4] |

| Molecular Weight | 132.16 g/mol | [1][4][5] |

| Melting Point | -5 °C to 28.56 °C (Predicted) | [4][6] |

| Boiling Point | 104-106 °C (12 Torr) to 222.3 °C (760 mmHg) | [6] |

| Density | ~1.0 g/cm³ (Predicted) | [4] |

| Physical Form | Liquid or low-melting solid | [6] |

| pKa | 3.55 ± 0.10 (Predicted) | [6] |

| InChI Key | HQLILHPGWSURBT-UHFFFAOYSA-N | [1][2][5] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.267 (s, 1H), 4.029 (s, 2H), 1.271 (s, 9H) | [6] |

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. These protocols are based on established laboratory methods.

Protocol 1: Synthesis from Bromoacetic Acid

This procedure details the synthesis of this compound from potassium tert-butoxide and bromoacetic acid in toluene[5].

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from bromoacetic acid.

Methodology:

-

To a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere[5].

-

Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene and add it dropwise to the flask[5].

-

Heat the mixture at reflux for 24 hours[5].

-

After cooling to room temperature, add 100 ml of water and separate the layers[5].

-

Wash the aqueous layer with ether (2 x 50 ml) and then acidify to pH 1 with concentrated hydrochloric acid[5].

-

Extract the resulting mixture with ether (3 x 100 ml)[5].

-

Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml)[5].

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil (27.3 g)[5].

Protocol 2: Synthesis from Chloroacetic Acid

This alternative synthesis route utilizes chloroacetic acid and potassium tert-butoxide in tert-butanol[6].

Methodology:

-

Slowly add chloroacetic acid (100 g, 1058.2 mmol) dropwise to a suspension of potassium tert-butoxide (262 g, 2335 mmol) in tert-butanol (1300 mL) at a temperature of 30-50 °C[6].

-

Heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours[6].

-

Upon completion, cool the mixture to 30-45 °C, add water (200 mL), and concentrate under reduced pressure[6].

-

Add an additional 800 mL of water at 20-35 °C and wash with methyl tert-butyl ether (MTBE)[6].

-

Adjust the pH of the aqueous phase to 1.5-3.0 with a 4N sulfuric acid solution[6].

-

Extract the product with MTBE. Wash the organic phase with an aqueous sodium chloride solution[6].

-

Concentrate the organic phase under reduced pressure to obtain this compound as a liquid product (Yield: 62.9%; GC Purity: 99.38%)[6].

Applications in Drug Development and Research

This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the protecting nature of the tert-butoxy group[3].

Use as a Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, but the tert-butoxy group in this compound serves a similar protective function for the carboxylic acid. This allows for chemical modifications at other parts of a molecule without affecting the acetic acid moiety. The protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free carboxylic acid[3].

Caption: Logical workflow of using this compound as a protecting group.

Key Applications:

-

Peptide Synthesis: It is utilized in the synthesis of modified peptides and amino acid analogs to create structures inspired by glycolic acid or to confer specific steric and electronic properties[3].

-

Enzyme Inhibitors and Prodrugs: The unique steric bulk and polarity of the tert-butoxy group can modulate the solubility, metabolic stability, and binding affinity of target compounds, making it valuable in the development of enzyme inhibitors and prodrugs[3].

-

Linker Systems: It is employed in linker systems for applications in chemical biology and drug discovery[3].

-

Materials Science: This compound is also used for the surface functionalization of nanomaterials and in the synthesis of specialized polymers[3].

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container. Store at room temperature[6].

References

- 1. This compound | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. This compound | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]

An In-depth Technical Guide to tert-Butoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butoxyacetic acid, a valuable intermediate in organic synthesis and medicinal chemistry. It covers the compound's structural formula, physicochemical properties, synthesis protocols, and key applications in research and drug development, with a focus on its role as a versatile building block and protecting group.

Core Concepts: Structure and Function

Tert-butoxyacetic acid, with the IUPAC name 2-[(2-methylpropan-2-yl)oxy]acetic acid, is a carboxylic acid derivative characterized by a tert-butoxy group attached to the alpha-carbon of an acetic acid moiety.[1] Its chemical structure is represented by the formula C6H12O3.[2] The defining feature of this molecule is the bulky tert-butyl group, which serves as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical modifications at other sites of a larger molecule.[3] The protecting group can be subsequently removed under mild acidic conditions, regenerating the free carboxylic acid.[3]

Key Identifiers:

Physicochemical Properties

Quantitative data for tert-butoxyacetic acid is summarized below. While specific experimental values for properties like melting point, boiling point, and density are not consistently reported in major chemical databases, it is often described qualitatively as a colorless to yellow liquid or a low-melting solid.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Physical Form | Liquid or low-melting solid | |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Density | Data not available | [4] |

| Flash Point | Not applicable | [2] |

Synthesis and Experimental Protocols

Tert-butoxyacetic acid is a valuable synthetic intermediate due to its utility as a building block and protecting group.[3] The following sections detail common experimental procedures.

Synthesis of tert-Butoxyacetic Acid

A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with a haloacetic acid, such as bromoacetic or chloroacetic acid.[3]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from procedures described in the literature.[3]

Materials:

-

Potassium tert-butoxide

-

Bromoacetic acid

-

Toluene

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.[3]

-

Prepare a solution of bromoacetic acid (0.446 moles) in 100 ml of toluene.[3]

-

Add the bromoacetic acid solution dropwise to the stirred potassium tert-butoxide suspension.[3]

-

Heat the mixture at reflux for 24 hours.[3]

-

After cooling the mixture to room temperature, add 100 ml of water and separate the layers.[3]

-

Wash the aqueous layer with diethyl ether (2 x 50 ml).[3]

-

Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[3]

-

Extract the resulting mixture with diethyl ether (3 x 100 ml).[3]

-

Combine the organic extracts and wash with a saturated sodium chloride solution (1 x 75 ml).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.[3]

The following diagram illustrates the general workflow for this synthesis.

References

An In-depth Technical Guide on the Solubility of 2-(Tert-butoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-(Tert-butoxy)acetic Acid

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial in understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 13211-32-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3][5] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Melting Point | -5 °C | [1][2] |

| Boiling Point | 222.3 °C at 760 mmHg | [1] |

| Density | ~1.0 g/cm³ (Predicted) | [5] |

| Physical Form | Liquid | [1] |

Qualitative Solubility Profile

Based on its molecular structure, which includes a polar carboxylic acid group and a nonpolar tert-butyl group, this compound is expected to exhibit a range of solubilities in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, this compound is expected to be readily soluble in lower-chain alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the carboxylic acid group. Good solubility is anticipated in solvents like acetone and ethyl acetate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar tert-butyl group suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in very nonpolar solvents like hexane. It may exhibit partial solubility in aromatic hydrocarbons like toluene.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. A common and reliable method is the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the solution to stand undisturbed at the experimental temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of the saturated solution is then calculated by taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | 13211-32-0 [sigmaaldrich.com]

- 2. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]

- 3. This compound | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13211-32-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]

Spectral Data Analysis of 2-(Tert-butoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(tert-butoxy)acetic acid (CAS No. 13211-32-0), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]acetic acid[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

Appearance: Colorless to yellow to brown liquid or low-melting solid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| 4.03 | Singlet | 2H | -O-CH₂- |

| 1.27 | Singlet | 9H | -C(CH₃)₃ |

| Solvent: Chloroform-d (CDCl₃) |

The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm.[4][5] This broadness is a result of hydrogen bonding and chemical exchange. The methylene protons adjacent to the ether oxygen are observed as a sharp singlet at approximately 4.03 ppm. The nine equivalent protons of the tert-butyl group give rise to a strong singlet at around 1.27 ppm.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~74 | -C(CH₃)₃ |

| ~66 | -O-CH₂- |

| ~28 | -C(CH₃)₃ |

| Solvent: Chloroform-d (CDCl₃) (Predicted) |

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 175 ppm.[4][5] The quaternary carbon of the tert-butyl group is observed around 74 ppm, while the methylene carbon adjacent to the ether oxygen appears at about 66 ppm. The three equivalent methyl carbons of the tert-butyl group are the most shielded, resonating at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 2975-2850 | C-H stretch (Alkyl) |

| ~1710 (strong) | C=O stretch (Carboxylic acid) |

| ~1190 | C-O stretch (Ether) |

The most prominent feature in the IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5] A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5] The spectrum also displays C-H stretching vibrations from the alkyl groups in the 2975-2850 cm⁻¹ range and a C-O stretching band for the ether linkage around 1190 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion (M⁺): m/z = 132

-

Key Fragments: m/z = 57, 45, 41

The mass spectrum would be expected to show a molecular ion peak at m/z = 132, corresponding to the molecular weight of the compound. A prominent peak is expected at m/z = 57, which corresponds to the stable tert-butyl cation ((CH₃)₃C⁺) formed by the cleavage of the ether bond. Other potential fragments include the loss of the tert-butyl group to give a fragment at m/z = 75, and further fragmentation of the acetic acid moiety. The signature fragmentation for a carboxylic acid involves the sequential loss of OH (17 mass units) and then CO (28 mass units).[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid or low-melting solid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.

-

Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

GC Conditions: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. Helium is used as the carrier gas.

-

MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of m/z 35-200.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of this compound are analyzed to determine the retention time, the molecular ion, and the fragmentation pattern.

Workflow for Spectral Analysis

The logical flow of acquiring and interpreting the spectral data for the structural elucidation of this compound is illustrated below.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. This compound | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 13211-32-0 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

A Technical Guide to 2-(Tert-butoxy)acetic Acid for Research and Development

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of 2-(Tert-butoxy)acetic acid (t-Boc-glycolic acid).

Introduction

This compound, identified by CAS number 13211-32-0, is a carboxylic acid derivative featuring a tert-butoxy group. This structure makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its primary utility lies in its role as a modifying agent for peptides and other molecules, where the acid moiety allows for covalent attachment and the bulky tert-butyl group imparts specific solubility and stability characteristics. The tert-butyl group can also serve as a protecting group, which can be removed under acidic conditions. This guide details its commercial sources, key properties, and provides a representative experimental protocol for its application in solid-phase synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, suitable for most laboratory and process development applications. The compound is usually a colorless to light yellow liquid or a low-melting solid.

| Supplier | Purity | Common Quantities | Form |

| Sigma-Aldrich (Merck) | ≥95%, 96% | 1g, 5g, 25g | Liquid |

| Oakwood Chemical | Not Specified | 250mg, 1g, 5g | Not Specified |

| Fluorochem | 96% | 1g, 5g, 10g, 25g, 100g | Liquid |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g | Liquid |

| BLD Pharm | Not Specified | 1g, 5g, 25g | Not Specified |

| ChemicalBook | Various | Various | Various |

| ECHEMI | ≥99.00% | Bulk Inquiry | Not Specified |

Note: Availability and exact specifications are subject to change and should be confirmed with the respective supplier.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for safe handling, experimental design, and reaction scale-up.

| Property | Value | Source(s) |

| CAS Number | 13211-32-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₂O₃ | [2][4][5][7][8] |

| Molecular Weight | 132.16 g/mol | [1][2][5][7] |

| Appearance | Colorless to yellow liquid or low-melting solid | [1] |

| Melting Point | -5 °C | [5][7] |

| Boiling Point | 222.3 °C at 760 mmHg | [4][5] |

| Density | ~1.027 g/cm³ | [4][8] |

| Flash Point | 88.5 °C | [4][5] |

| pKa | 3.55 ± 0.10 (Predicted) | [7] |

| GHS Signal Word | Warning | [1][5][7] |

| Hazard Statements | H302, H315, H319, H335 | [1][5] |

Note: This data is compiled from various sources and should be supplemented by consulting the specific Safety Data Sheet (SDS) from your supplier before use.

Application in Synthesis: Experimental Protocols

This compound is frequently used to modify the N-terminus of peptides on a solid support. This modification can alter the peptide's hydrophobicity, membrane permeability, or pharmacokinetic profile. The following protocol provides a detailed methodology for coupling the acid to a resin-bound peptide, a common procedure in drug development.

Protocol: N-Terminal Acylation of a Resin-Bound Peptide

This procedure describes the covalent attachment of this compound to the free N-terminal amine of a peptide chain synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Kaiser Test Reagents (for monitoring)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold Diethyl Ether

Methodology:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.[2]

-

Pre-activation of the Acid: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF. Add the coupling reagent (e.g., HATU, 2-3 eq.) and DIPEA (4-6 eq.). Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[2]

-

Monitoring: Monitor the reaction's completion using the Kaiser test. A negative result (yellow beads) indicates that all primary amines have been acylated. If the test is positive (blue beads), the coupling step can be repeated.[2]

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.

-

Drying: Dry the modified peptide-resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[2]

-

Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude, modified peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice more to remove scavengers.[2] The final product can be dried and purified by HPLC.

Logical and Experimental Workflows

Visualizing the workflow for synthetic modifications is crucial for planning and execution. The following diagrams illustrate the synthesis of the reagent itself and its application in peptide modification.

Synthesis of this compound

The Williamson ether synthesis is a common method for preparing this compound. The workflow involves the reaction of a haloacetic acid with potassium tert-butoxide, followed by an aqueous workup to isolate the product.

Caption: Workflow for the synthesis of this compound.[9]

Workflow for N-Terminal Peptide Modification

This diagram outlines the key steps for covalently attaching this compound to a peptide chain that is anchored to a solid-phase resin.

Caption: Experimental workflow for peptide modification using this compound.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. On‐Resin Recycling of Acid‐Labile Linker Enables the Reuse of Solid Support for Fmoc‐Based Solid Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis routes of this compound [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of 2-(Tert-butoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-(Tert-butoxy)acetic acid. The information is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner, minimizing the risk of exposure and ensuring a secure research environment.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative used in various chemical syntheses. Understanding its physical and chemical properties is the first step toward safe handling.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |

| CAS Number | 13211-32-0 | --INVALID-LINK-- |

| Appearance | Colorless to yellow to brown liquid or low-melting solid | --INVALID-LINK-- |

| Boiling Point | 104-106 °C (at 12 Torr) | |

| Melting Point | -5 °C | |

| Density | ~1.027 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Insoluble in water. | --INVALID-LINK-- |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and Fluorochem.--INVALID-LINK----INVALID-LINK--

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, adhering to the general principles of minimizing exposure to corrosive organic acids. The use of engineering controls and personal protective equipment is mandatory.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors. --INVALID-LINK--

-

Ventilation: Ensure adequate general laboratory ventilation. --INVALID-LINK--

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area. --INVALID-LINK--

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

| PPE | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. --INVALID-LINK-- | Protects against splashes that can cause serious eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). --INVALID-LINK-- | Prevents skin contact and irritation. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. --INVALID-LINK-- | Protects the skin from accidental splashes and spills. |

| Respiratory Protection | Use a NIOSH-approved respirator if engineering controls are not sufficient to maintain exposure below acceptable levels. | Prevents respiratory tract irritation from vapors. |

Storage Requirements

-

Store in a cool, dry, and well-ventilated area. --INVALID-LINK--

-

Keep containers tightly closed when not in use. --INVALID-LINK--

-

Store separately from bases, oxidizing agents, and other incompatible materials. --INVALID-LINK-- Organic acids should be stored in separate secondary containment. --INVALID-LINK--

-

Store below eye level. --INVALID-LINK--

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. --INVALID-LINK-- |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a suitable, labeled container for chemical waste.

-

Large Spills: Evacuate the area. --INVALID-LINK-- Do not attempt to clean up a large spill unless you are trained and equipped to do so. Contact your institution's environmental health and safety department.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Handling Protocol

-

Preparation: Before starting any experiment, ensure that the fume hood is operational and that all necessary PPE is available and in good condition.

-

Dispensing: When transferring the chemical, use a pipette or a graduated cylinder to avoid splashes. Always add acid to water, never the other way around. --INVALID-LINK--

-

During the Experiment: Keep the container of this compound closed when not in use. Monitor the reaction for any signs of uncontrolled exotherms.

-

Work-up: After the reaction is complete, quench any unreacted acid carefully.

-

Decontamination: Clean all glassware and equipment thoroughly after use.

Protocol for Assessing Skin and Eye Irritation (Adapted from General Procedures)

For research purposes where the irritancy of a derivative of this compound needs to be assessed, a tiered in-vitro and in-vivo testing strategy is recommended to minimize animal use. --INVALID-LINK--

-

In-Vitro Assessment:

-

Utilize reconstructed human epidermis (RhE) models to assess skin irritation potential. --INVALID-LINK--

-

Employ assays such as the Bovine Corneal Opacity and Permeability (BCOP) test or the EpiOcular™ assay for preliminary eye irritation screening. --INVALID-LINK--

-

-

In-Vivo Assessment (if required and ethically approved):

-

Follow established guidelines such as the OECD Test Guideline 404 for acute dermal irritation/corrosion. --INVALID-LINK--

-

For eye irritation, use a stepwise approach, starting with a single animal to assess the severity of the effect before proceeding with more animals. --INVALID-LINK--

-

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

Visualizations

The following diagrams illustrate key safety workflows and hazard information for this compound.

Methodological & Application

Application Notes and Protocols: 2-(Tert-butoxy)acetic Acid as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tert-butoxy)acetic acid for the protection of functional groups, primarily through its activated form, 2-(tert-butoxy)acetyl chloride. The tert-butoxyacetyl (Boc-Ac) group serves as a valuable acid-labile protecting group for alcohols and amines in multistep organic synthesis.

Introduction

The protection of reactive functional groups is a critical strategy in the synthesis of complex organic molecules, particularly in drug development where selective transformations are paramount. The 2-(tert-butoxy)acetyl group offers an alternative to the more common tert-butoxycarbonyl (Boc) group. Derived from this compound, this protecting group is introduced by forming an ester or an amide linkage with the functional group to be protected. Its key feature is its stability under basic and neutral conditions, while being readily cleaved under acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

General Principles

The use of this compound as a protecting group involves two key stages: protection and deprotection.

Protection: Alcohols and amines are typically protected by reacting them with an activated form of this compound, most commonly 2-(tert-butoxy)acetyl chloride. This reaction is a nucleophilic acyl substitution where the alcohol or amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable ester or amide, respectively.

Deprotection: The cleavage of the 2-(tert-butoxy)acetyl group is achieved under acidic conditions. The mechanism involves protonation of the ether oxygen of the tert-butoxy group, followed by the formation of a stable tert-butyl cation and subsequent collapse to release the deprotected alcohol or amine and byproducts.

Data Presentation

Table 1: Protection of Amines with 2-(tert-Butoxy)acetyl Chloride - Reaction Conditions and Yields

| Substrate | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to rt | 2 - 4 h | >90 |

| Secondary Aliphatic Amine | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 °C to rt | 4 - 8 h | 85-95 |

| Aniline | Pyridine | Tetrahydrofuran (THF) | rt | 12 h | 80-90 |

Table 2: Protection of Alcohols with 2-(tert-Butoxy)acetyl Chloride - Reaction Conditions and Yields

| Substrate | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | Pyridine | Dichloromethane (DCM) | 0 °C to rt | 2 - 6 h | >90 |

| Secondary Alcohol | 4-DMAP (cat.), TEA | Dichloromethane (DCM) | rt | 12 - 24 h | 80-90 |

| Phenol | Triethylamine (TEA) | Acetonitrile | rt | 8 - 16 h | 85-95 |

Table 3: Deprotection of 2-(tert-Butoxy)acetyl Protected Compounds - Reaction Conditions and Yields

| Protected Substrate | Reagent | Solvent | Temperature | Time | Yield (%) |

| 2-(tert-Butoxy)acetyl Ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | rt | 1 - 5 h | >95[1] |

| 2-(tert-Butoxy)acetyl Ester | 4M HCl in Dioxane | Dioxane | rt | 2 - 6 h | >90 |

| N-tert-Butyl-N-Aryl Acetamide | Cu(OTf)₂ (catalytic) | Dichloromethane (DCM) | rt | 18 h | >90[2] |

| N-tert-Butyl Aliphatic Acetamide | Cu(OTf)₂ (catalytic) | Dichloromethane (DCM) | 50-80 °C | 15 - 18 h | >85[2] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with 2-(tert-Butoxy)acetyl Chloride

-

Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-(tert-butoxy)acetyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(tert-butoxy)acetyl) amine.

Protocol 2: General Procedure for the Protection of a Primary Alcohol with 2-(tert-Butoxy)acetyl Chloride

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) containing pyridine (1.5 equiv) under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add 2-(tert-butoxy)acetyl chloride (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates the consumption of the starting material.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude ester can be purified by silica gel chromatography.

Protocol 3: General Procedure for the Deprotection of a 2-(tert-Butoxy)acetyl Ester using Trifluoroacetic Acid (TFA)

-

Dissolve the 2-(tert-butoxy)acetyl protected ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

-

Stir the solution at room temperature for 1-5 hours, monitoring the deprotection by TLC or LC-MS.[1]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

-

The resulting crude deprotected alcohol can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 4: Copper-Catalyzed Deprotection of an N-tert-Butyl Acetamide

-

To a solution of the N-tert-butyl acetamide (1.0 equiv) in dichloromethane (DCM), add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%).[2]

-

Stir the reaction mixture at room temperature for 18 hours for aryl amides or heat to 50-80 °C for 15-18 hours for aliphatic amides.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.[2]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amide.[2]

Visualizations

Caption: Workflow for the protection of alcohols and amines.

Caption: Workflow for the deprotection of 2-(tert-butoxy)acetyl group.

Caption: Deprotection mechanism of a 2-(tert-butoxy)acetyl ether.

References

Application Notes and Protocols: Tert-butyl Ester Protection of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis, particularly in pharmaceutical and natural product synthesis.[1] Its popularity stems from a unique combination of robust stability across a wide range of reaction conditions and its facile removal under specific acidic conditions.[2][3] The steric bulk of the tert-butyl group effectively shields the carboxylic acid functionality from nucleophiles, bases, and reducing agents, preventing unwanted side reactions.[1][3] This orthogonality allows for selective chemical transformations on other parts of a complex molecule.[1] The deprotection mechanism, proceeding through a stable tertiary carbocation, is highly efficient and often results in volatile byproducts, simplifying purification.[1]

Core Principles of Tert-butyl Ester Protection

The utility of the tert-butyl ester as a protecting group is founded on its distinct stability profile. It is stable under neutral and basic conditions, as well as to many nucleophilic and reducing agents.[1][4] However, it is readily cleaved by strong acids.[1] This lability in acidic media is due to the formation of a stable tert-butyl cation during the cleavage process, which typically eliminates as isobutylene gas.[1]

Advantages:

-

Robust Stability: Stable to a broad spectrum of reagents, including organometallics and basic conditions.[1]

-

Orthogonality: Compatible with many other protecting groups, such as the base-labile Fmoc group used in peptide synthesis.[1]

-

Facile Cleavage: Readily removed under specific and often mild acidic conditions.[1][3]

-

Volatile Byproducts: Deprotection liberates the gaseous isobutylene, which simplifies the workup and purification process.[1]

Limitations:

-

Acid Sensitivity: Cannot be used in synthetic routes that require strongly acidic conditions for other transformations.[1]

-

Steric Hindrance: The bulky nature of the tert-butyl group can occasionally hinder reactions at adjacent stereocenters.[1]

Methods for Tert-butyl Ester Protection

The most common method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with a source of the tert-butyl group, such as isobutylene or tert-butanol.[2][5][6]

Data Presentation: Protection of Carboxylic Acids

| Method | Reagents | Catalyst | Solvent(s) | Temperature | Typical Yield | Reference(s) |

| Acid-Catalyzed Esterification | Carboxylic acid, Isobutylene or tert-Butanol | H₂SO₄ (catalytic) or HClO₄ | Dichloromethane, Dioxane | Room Temp | High | [2] |

| Transesterification | Carboxylic acid, tert-Butyl acetoacetate | Acid (catalytic) | N/A | Gentle Warming | High | [7] |

| Using Di-tert-butyl dicarbonate | Carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) | N/A | Room Temp | High | [8] |

| Using Bis(trifluoromethanesulfonyl)imide | Free amino acids, tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | N/A | High | [7][9][10] |

Experimental Protocols: Protection

Protocol 1: Acid-Catalyzed Esterification with Isobutylene

-

Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or perchloric acid.[2]

-

Cool the mixture to 0 °C.

-

Bubble an excess of isobutylene gas through the solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of a weak base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Methods for Tert-butyl Ester Deprotection

The cleavage of tert-butyl esters is most commonly achieved under acidic conditions.[2] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the presence of other acid-labile protecting groups.

Data Presentation: Deprotection of Tert-butyl Esters

| Method | Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield | Reference(s) |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 3 h | Quantitative | [2][11] |

| Mild Acid Cleavage | Aqueous Phosphoric Acid (85%) | Toluene, DCM | Room Temp - 50 °C | N/A | High | [9][11] |

| Lewis Acid Catalyzed Cleavage | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | N/A | N/A | High | [11] |

| Thermolytic Cleavage | Heat in a high-boiling solvent or under vacuum | Quinoline | High Temp | N/A | Good | [11] |

| Radical-Mediated Cleavage | Tris(4-bromophenyl)amminium radical cation ("Magic Blue"), Triethylsilane | N/A | N/A | 40 min | Up to 95% | [9][12] |

| Silica Gel-Mediated Hydrolysis | Silica Gel | Toluene | Reflux | Overnight | Good | [13] |

Experimental Protocols: Deprotection

Protocol 2: TFA-Mediated Deprotection of a Tert-butyl Ester

-

Dissolve the tert-butyl ester (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).[11]

-

Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.[2]

-

Stir the reaction at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC.[2]

-

For substrates where the tert-butyl cation may lead to side reactions, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture.[2]

-

Upon completion, remove the TFA and solvent under reduced pressure to yield the deprotected carboxylic acid.[11]

-

If the resulting carboxylic acid is polar and potentially water-soluble, care should be taken during aqueous workup. Saturating the aqueous phase with NaCl and performing multiple extractions can improve recovery.[11]

Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid

-

Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[11]

-

Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[11]

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[11]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[11]

Visualizations

Caption: Acid-catalyzed protection of a carboxylic acid.

Caption: General experimental workflow.

Caption: Stability of tert-butyl esters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]